
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a ketone derivative of diazepane, a class of compounds known for their anxiolytic and sedative effects. In
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has shown promise as a potential drug candidate for the treatment of anxiety and depression. In neuroscience, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been used as a tool to study the role of GABA receptors in the brain. In materials science, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials.
Wirkmechanismus
The exact mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is not well understood. However, it is believed to act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects:
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to increase the activity of GABA receptors in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity and limited availability may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone. One area of interest is the development of more potent and selective GABA receptor modulators based on the structure of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone. Another area of interest is the use of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone and its potential applications in the treatment of anxiety and depression.
Synthesemethoden
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 4-methyl-1,4-diazepane-1-carboxylic acid, followed by the reduction of the resulting ketone with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-6-14(2)15(11-13)20-12-16(19)18-8-4-7-17(3)9-10-18/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPXJQPPSWVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

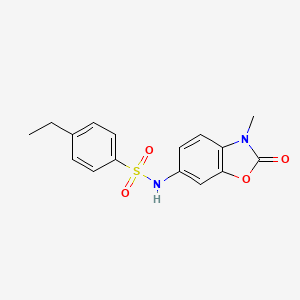
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
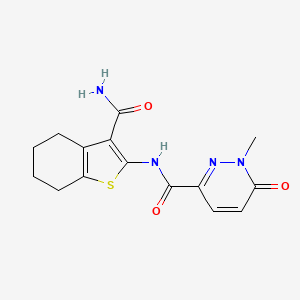
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
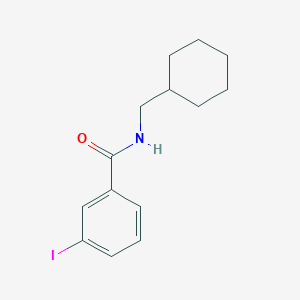
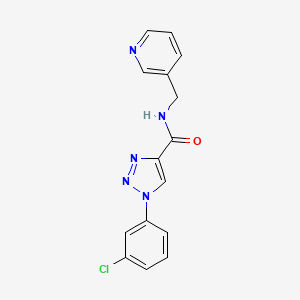
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
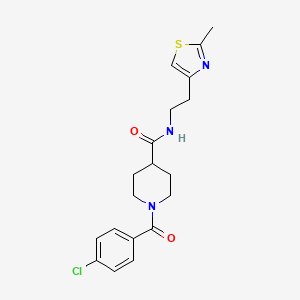
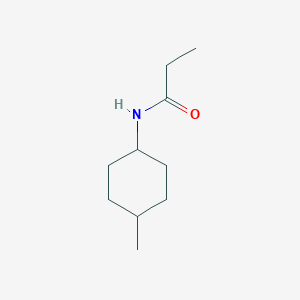
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)